molecular formula C18H16BrN5O B11074805 4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

Cat. No.: B11074805
M. Wt: 398.3 g/mol
InChI Key: CTHMWQJVFNXCCH-UHFFFAOYSA-N
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Description

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazole ring, a quinoline moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Quinoline Moiety Introduction: The quinoline moiety is introduced through a coupling reaction with 2-methyl-4-quinoline.

    Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring through cyclization reactions involving suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    2-Methyl-4-quinoline: Another precursor used in the synthesis.

    1,2,4-Oxadiazole derivatives:

Uniqueness

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is unique due to its combination of three distinct heterocyclic rings, which imparts a wide range of chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16BrN5O

Molecular Weight

398.3 g/mol

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H16BrN5O/c1-10-8-14(13-6-4-5-7-15(13)20-10)18-21-16(25-23-18)9-24-12(3)17(19)11(2)22-24/h4-8H,9H2,1-3H3

InChI Key

CTHMWQJVFNXCCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)CN4C(=C(C(=N4)C)Br)C

Origin of Product

United States

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